molecular formula C4H12IN B7823383 Diethylammonium iodide

Diethylammonium iodide

Cat. No.: B7823383
M. Wt: 201.05 g/mol
InChI Key: YYMLRIWBISZOMT-UHFFFAOYSA-N
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Description

Diethylammonium iodide is an organic-inorganic halide compound with the chemical formula C₄H₁₂IN. It is commonly used in the field of perovskite solar cells due to its ability to enhance the crystallization process and improve the quality of the resulting films. This compound is known for its moisture resistance and hydrophobic properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylammonium iodide can be synthesized through the reaction of diethylamine with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:

(C2H5)2NH+HI(C2H5)2NH2I(C_2H_5)_2NH + HI \rightarrow (C_2H_5)_2NH_2I (C2​H5​)2​NH+HI→(C2​H5​)2​NH2​I

The reaction is usually carried out in an aqueous solution, and the product is isolated by evaporation and crystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to optimize the yield and purity of the compound. The industrial production also includes purification steps such as recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Diethylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which diethylammonium iodide exerts its effects involves its interaction with other chemical species. In perovskite solar cells, it facilitates the crystallization process by interacting with lead iodide and forming a more stable crystal structure. This interaction reduces defects and enhances the carrier lifetime within the device, leading to improved efficiency and stability .

In catalytic reactions, both the diethylammonium cation and the iodide anion play pivotal roles. The cation stabilizes the transition state, while the anion acts as a nucleophile or leaving group, facilitating the reaction .

Comparison with Similar Compounds

  • Methylammonium iodide
  • Formamidinium iodide
  • Butylammonium iodide

Comparison: Diethylammonium iodide is unique due to its specific properties such as higher hydrophobicity and moisture resistance compared to other ammonium iodides. These properties make it particularly suitable for applications in perovskite solar cells where stability and efficiency are critical .

Properties

IUPAC Name

diethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMLRIWBISZOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19833-78-4
Record name Ethanamine, N-ethyl-, hydriodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19833-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylammonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylammonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylammonium iodide
Reactant of Route 2
Diethylammonium iodide
Reactant of Route 3
Diethylammonium iodide
Reactant of Route 4
Diethylammonium iodide
Reactant of Route 5
Diethylammonium iodide
Reactant of Route 6
Diethylammonium iodide

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